molecular formula C4H12ClNO2 B2792197 D-Threoninol CAS No. 44520-55-0

D-Threoninol

Cat. No.: B2792197
CAS No.: 44520-55-0
M. Wt: 141.6
InChI Key: REMZWDMWHINGKS-MMALYQPHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-Threoninol can be synthesized from D-threonine. The synthesis involves the reduction of the carboxyl group of D-threonine to an alcohol group, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of reducing agents and catalysts to facilitate the conversion of D-threonine to this compound. The process may involve steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: D-Threoninol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in photochemical reactions, particularly in the context of DNA and RNA modifications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding aldehydes or ketones, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry: D-Threoninol is used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the development of photo-cross-linkers for DNA and RNA modifications .

Biology: In biological research, this compound is used to create modified oligonucleotides for studying gene expression and regulation. It is also utilized in the development of nucleic acid-based drugs and diagnostic tools .

Medicine: It is used to enhance the stability and reactivity of nucleic acid-based drugs .

Industry: In the industrial sector, this compound is used in the production of various chemical compounds and materials. Its role as a chiral building block makes it valuable in the synthesis of pharmaceuticals and other fine chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which allows for selective interactions with nucleic acids and proteins. This makes it particularly valuable in the development of nucleic acid-based drugs and diagnostic tools .

Properties

IUPAC Name

(2S,3S)-2-aminobutane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44520-55-0
Record name (2S,3S)-2-Amino-1,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44520-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2-Amino-butane-1,3-diol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
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